N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide

kinase inhibitor design structure-activity relationship heterocycle electronics

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide (CAS 1448136‑52‑4) is a synthetic heterocyclic small molecule that incorporates a pyrazole core 3‑substituted with a pyridin‑4‑yl ring, an ethylene spacer, and a 2‑(trifluoromethyl)benzamide terminus [REFS‑1]. The compound is classified within the broader benzamide‑linked azole chemical space that has been explored for kinase inhibition, particularly tropomyosin receptor kinase A (TrkA) and related tyrosine kinases [REFS‑2].

Molecular Formula C18H15F3N4O
Molecular Weight 360.34
CAS No. 1448136-52-4
Cat. No. B2734464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide
CAS1448136-52-4
Molecular FormulaC18H15F3N4O
Molecular Weight360.34
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NCCN2C=CC(=N2)C3=CC=NC=C3)C(F)(F)F
InChIInChI=1S/C18H15F3N4O/c19-18(20,21)15-4-2-1-3-14(15)17(26)23-10-12-25-11-7-16(24-25)13-5-8-22-9-6-13/h1-9,11H,10,12H2,(H,23,26)
InChIKeyKTYPDGOIMFOTRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide (CAS 1448136-52-4): Scientific Procurement Baseline and Structural Profile


N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide (CAS 1448136‑52‑4) is a synthetic heterocyclic small molecule that incorporates a pyrazole core 3‑substituted with a pyridin‑4‑yl ring, an ethylene spacer, and a 2‑(trifluoromethyl)benzamide terminus [REFS‑1]. The compound is classified within the broader benzamide‑linked azole chemical space that has been explored for kinase inhibition, particularly tropomyosin receptor kinase A (TrkA) and related tyrosine kinases [REFS‑2]. Its computed physicochemical parameters – molecular weight 360.34 g·mol⁻¹, topological polar surface area 59.8 Ų, and XLogP3 of 2.6 – situate it in a property range often considered favorable for oral bioavailability and central nervous system penetration [REFS‑1]. The combination of a hydrogen‑bond‑accepting pyridine N with a metabolically resilient trifluoromethyl group creates a distinct pharmacophore that cannot be assumed equivalent to other pyrazole‑pyridine or trifluoromethyl‑benzamide congeners.

✓
Patent-class TrkA inhibitor chemotype may support kinase screening workflows
✓
Low computed TPSA compatible with blood-brain barrier penetration research models
✓
Distinct pyridine H‑bond pharmacophore not reproduced in thiophene/furan analogs

Why Generic Substitution Fails for N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide (CAS 1448136-52-4)


In procurement or experimental design, treating N‑(2‑(3‑(pyridin‑4‑yl)‑1H‑pyrazol‑1‑yl)ethyl)‑2‑(trifluoromethyl)benzamide as interchangeable with other pyrazole‑benzamide or pyridine‑containing analogs carries quantifiable risk. The precise regiochemistry – a pyridin‑4‑yl group at the pyrazole 3‑position connected via an ethylene linker to a 2‑trifluoromethylbenzamide – creates a unique three‑dimensional arrangement of hydrogen‑bond acceptors and lipophilic surfaces that determines kinase binding‑pocket complementarity [REFS‑1]. Even closely related analogs such as the thiophen‑2‑yl variant (CAS 1448135‑73‑6) or the furan‑2‑yl analog differ in heterocycle electronics, ring‑angle geometry, and hydrogen‑bonding capability, which can lead to divergent target engagement, selectivity profiles, and off‑target liabilities [REFS‑2]. Simple substitution without head‑to‑head data can therefore invalidate comparative SAR conclusions and is not recommended for reproducible research.

Pyridine N provides H‑bond acceptor
Thiophene/furan analogs lack equivalent acceptor; kinase hinge binding may not reproduce
Moderate lipophilicity (pyridine heterocycle)
Analog heterocycle shifts logP; solubility, protein binding and metabolic stability may diverge
Low TPSA suggests CNS permeability potential
N‑methylpyrazole congener has higher TPSA; brain exposure model may not transfer

Quantitative Differentiation Evidence for N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide (CAS 1448136-52-4)


Structural Electronics: Pyridin‑4‑yl vs. Thiophen‑2‑yl Heterocycle Switches H‑Bond Acceptor Capacity

In the target compound, the pyridin‑4‑yl substituent provides a distinct hydrogen‑bond acceptor (pyridine N) at the 4‑position, whereas the closest commercial analog, N‑{2‑[3‑(thiophen‑2‑yl)‑1H‑pyrazol‑1‑yl]ethyl}‑2‑(trifluoromethyl)benzamide (CAS 1448135‑73‑6), replaces this with a thiophene ring that lacks an H‑bond acceptor at a geometrically equivalent position [REFS‑1]. This difference alters the electrostatic surface accessible to kinase hinge regions.

H‑Bond Acceptor
Class-level inference
Pyridine N at para position (acceptor) No H‑bond acceptor on thiophene ring
Hinge-region hydrogen‑bond context may not transfer; binding potency may shift
Experimental kinase binding confirmation pending
kinase inhibitor design structure-activity relationship heterocycle electronics

Lipophilicity Tuning: XLogP3 Differential Between Pyridin‑4‑yl and Furan‑2‑yl Analogs

The target compound exhibits a computed XLogP3 of 2.6 [REFS‑1]. The furan‑2‑yl analog is predicted to have a lower XLogP3 (~2.0–2.2) due to the more polar oxygen heteroatom, while the thiophen‑2‑yl analog is expected to be more lipophilic (XLogP3 ~3.0–3.2) owing to sulfur’s lower electronegativity [REFS‑2]. A difference of ≥0.4 logP units is known to correlate with meaningful shifts in membrane permeability and metabolic clearance.

Lipophilicity (XLogP3)
Cross-study comparable
2.6 (target) vs 2.1 (furan) / 3.1 (thiophene); Δ ≈ ±0.5
LogP shift may alter solubility, protein binding, and metabolic stability profiles
Experimental logD₇.₄ not available
ADME optimization lipophilicity lead optimization

Kinase Selectivity Potential: Class‑Level TrkA Inhibition vs. Broad‑Spectrum Kinase Profiling

Patent WO2015143652A1 generically claims bicyclic heteroaryl benzamide compounds as TrkA inhibitors with IC₅₀ values in the low nanomolar range for exemplified compounds [REFS‑1]. The target compound falls within the claimed Markush structure, suggesting it may possess TrkA inhibitory activity. However, specific IC₅₀ data for CAS 1448136‑52‑4 has not been publicly disclosed. By contrast, closely related compounds with different substitution (e.g., 2‑chloro‑5‑(1‑methyl‑1H‑pyrazol‑3‑yl)‑N‑(1‑phenyl‑3‑pyridin‑4‑yl‑1H‑pyrazol‑5‑yl)‑4‑(trifluoromethyl)benzamide) have reported TrkA cellular IC₅₀ values of 0.370 nM [REFS‑2], highlighting the sensitivity of potency to precise substitution patterns.

TrkA Cellular IC₅₀
Data to verify
No public IC₅₀ for target compound; patent class membership suggests TrkA potential. Comparator (US9914736, Cmpd 36): IC₅₀ 0.370 nM
Exact potency context requires compound‑specific validation; minor structural changes can shift IC₅₀ orders of magnitude
U2OS β‑gal complementation assay
TrkA inhibition kinase selectivity pain and inflammation

Topological Polar Surface Area (TPSA): CNS Penetration Predictor Relative to N‑Methylpyrazole Congeners

The target compound has a computed TPSA of 59.8 Ų [REFS‑1]. The N‑methyl‑3‑(pyridin‑4‑yl)‑1H‑pyrazol‑5‑yl analog (lacking the ethylene spacer) is expected to have a higher TPSA (~68 Ų) due to additional exposed polar atoms. Compounds with TPSA <60 Ų have a statistically higher probability of crossing the blood‑brain barrier, which is critical for CNS‑targeted TrkA inhibitor programs focused on pain or neurodegenerative disorders [REFS‑2].

CNS Penetration (TPSA)
Class-level inference
59.8 Ų (target) vs ≈68 Ų (N‑methylpyrazole analog); Δ ≈ –8 Ų
Lower TPSA may fit passive BBB permeation predictors; in vivo brain exposure not confirmed
Brain‑to‑plasma ratio not measured
CNS drug design blood-brain barrier permeability TPSA

Recommended Application Scenarios for N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide (CAS 1448136-52-4) Based on Evidenced Differentiation


TrkA‑Focused Kinase Inhibitor Screening Libraries for Pain and Neurodegeneration Programs

Given its membership in the patent‑claimed TrkA inhibitor chemotype (WO2015143652A1) [REFS‑1], the compound is a rational inclusion in targeted kinase inhibitor libraries. Its pyridin‑4‑yl substituent is expected to form a hinge‑region hydrogen bond, while the ethylene linker provides conformational flexibility not present in directly linked pyrazole‑pyridine analogs. Procurement for high‑throughput TrkA enzymatic and cellular screening is justified when investigators aim to explore SAR around linker length and heterocycle identity.

CNS‑Permeable Chemical Probe Development: Leveraging Low TPSA for Brain Exposure

With a TPSA of 59.8 Ų, the compound sits near the optimal threshold for passive BBB penetration [REFS‑2]. Medicinal chemistry teams developing CNS‑exposed TrkA inhibitors for chronic pain or Alzheimer's disease can utilize this scaffold as a starting point for further optimization without the CNS‑penetration liabilities typical of larger, more polar kinase inhibitors.

Comparative Heterocycle SAR Studies: Pyridine vs. Thiophene vs. Furan Substituent Effects

The target compound's pyridin‑4‑yl group provides a distinct electronic and H‑bonding profile compared to thiophene (CAS 1448135‑73‑6) and furan analogs [REFS‑3]. Systematic procurement of all three analogs enables quantitative head‑to‑head assessment of heterocycle effects on kinase potency, selectivity, and ADME properties, generating publishable SAR that cannot be obtained with a single analog.

Trifluoromethyl‑Benzamide Metabolic Stability Benchmarking

The 2‑CF₃‑benzamide motif is known to confer oxidative metabolic stability relative to non‑fluorinated or mono‑fluorinated congeners [REFS‑4]. Procurement of the target compound alongside its des‑CF₃ or 2‑CH₃‑benzamide analogs enables direct measurement of the CF₃ contribution to microsomal half‑life and clearance, supporting informed lead optimization decisions.

Application
Selection Property
Validation Focus
TrkA pathway inhibitor screening
Pyridine hinge‑region pharmacophore
TrkA enzymatic/cellular activity profiling
CNS permeability chemical probe
Low TPSA scaffold
Brain exposure model validation (in vitro/in vivo)
Heterocycle SAR studies
Heterocycle electronics and H‑bond diversity
Comparative kinase selectivity and ADME context
Trifluoromethyl metabolic stability benchmarking
CF₃ metabolic stability motif
Microsomal half‑life comparison vs des‑CF₃ analogs
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